2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline
Description
2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a phenoxymethyl group (-OCH₂C₆H₅) and at the 5-position with an aniline moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and versatility in drug design, while the phenoxymethyl group introduces an ether-linked benzyl moiety, influencing lipophilicity and electronic properties. This compound’s molecular formula is C₁₅H₁₄N₃O₂, with a calculated molecular weight of 268.3 g/mol. Its synthesis likely involves cyclization of amidoximes with carboxylic acid derivatives, as seen in related oxadiazole syntheses .
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-13-9-5-4-8-12(13)15-17-14(18-20-15)10-19-11-6-2-1-3-7-11/h1-9H,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXNZXZMGVCQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=N2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in a basic medium, leading to the formation of the oxadiazole ring. Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which are generated in situ from chloroximes .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles, including this compound, often utilizes scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds in the oxadiazole family exhibit significant antimicrobial activity. The mechanism often involves:
- Inhibition of Bacterial Enzymes : Disruption of essential cellular processes in various bacterial strains.
For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline may similarly exhibit potent antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : Evaluated against cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal), showing IC50 values ranging from 0.67 to 0.87 µM.
- Molecular Docking Studies : Indicate interactions with specific molecular targets involved in cancer progression. The compound may inhibit Axl kinase activity, which is implicated in cancer cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of oxadiazoles demonstrated their effectiveness against resistant bacterial strains. The findings support the potential use of this compound as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies revealed that this compound significantly reduces the viability of various cancer cell lines. Further research is needed to explore its mechanisms and optimize its efficacy for therapeutic use.
Mechanism of Action
The mechanism of action of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the oxadiazole ring and aniline moiety, impacting physicochemical and biological properties:
Table 1: Structural and Physical Property Comparison
Substituent Effects on Properties
Lipophilicity and Solubility: The phenoxymethyl group in the target compound enhances lipophilicity compared to the polar 4-methoxyphenyl group in ’s analog but is less lipophilic than a simple phenyl group () due to the ether oxygen. The 2-thienyl substituent () introduces sulfur, which may improve π-stacking interactions but reduce solubility compared to oxygen-containing groups.
The phenyl group () provides a planar aromatic system, favoring hydrophobic interactions in biological targets.
Biological Activity: Oxadiazoles are explored for antimicrobial activity (), where substituent bulk and polarity influence membrane penetration and target binding. The phenoxymethyl group’s moderate size may balance these factors.
Biological Activity
Overview
2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Synthesis
The synthesis of this compound typically involves cyclization reactions of amidoximes with carboxylic acid derivatives. Common methods include:
- Cyclization with Acid Chlorides : Amidoximes react with acid chlorides in a basic medium to form the oxadiazole ring.
- 1,3-Dipolar Cycloaddition : This involves the reaction of nitrile oxides generated from chloroximes with nitriles.
Antimicrobial Properties
Research indicates that compounds within the oxadiazole family exhibit significant antimicrobial activity. The mechanism of action often involves the inhibition of bacterial enzymes, which disrupts essential cellular processes. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can effectively inhibit various bacterial strains, suggesting that this compound may similarly exhibit such properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : The compound was evaluated against several cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal) with IC50 values ranging from 0.67 to 0.87 µM .
- Molecular Docking Studies : These studies suggest that the compound interacts with specific molecular targets involved in cancer progression, potentially inhibiting tumor growth through various pathways .
The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors. This binding may inhibit enzymatic activity or modulate signaling pathways related to inflammation and cancer. For instance, it has been suggested that this compound can inhibit Axl kinase activity, which is implicated in cancer cell proliferation and survival .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2,3-Oxadiazole | Structure | Antimicrobial and anticancer properties |
| 1,2,5-Oxadiazole | Structure | Applications in materials science |
| 1,3,4-Oxadiazole | Structure | Studied for anticancer effects |
The unique phenoxymethyl group and aniline moiety in this compound enhance its reactivity and biological interactions compared to other oxadiazole derivatives.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related oxadiazole compounds:
- Anticancer Activity : A study reported that a series of oxadiazole derivatives showed promising cytotoxicity against various cancer cell lines. Specific derivatives demonstrated IC50 values significantly lower than standard treatments like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of oxadiazoles against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated substantial inhibitory effects at micromolar concentrations .
Q & A
Q. Methodological recommendations :
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization and reduce byproducts .
- Microwave irradiation : Reduces reaction time from hours to minutes while maintaining high yields (85–90% reported for analogous oxadiazoles) .
- In-line analytical monitoring : Employ HPLC-MS or TLC to track reaction progress and identify intermediates .
- Crystallization optimization : Screen solvents (e.g., DMSO/water mixtures) to improve crystal purity and morphology for structural studies .
Advanced: How should researchers address contradictions in reported biological activities of derivatives?
Q. Analytical strategies :
Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing phenoxymethyl with chlorophenyl) to isolate activity drivers. Example
| Substituent | Biological Activity | Solubility (LogP) | Reference |
|---|---|---|---|
| Phenoxymethyl | Anticancer (IC₅₀: 8 µM) | 2.1 | |
| 4-Chlorophenyl | Antimicrobial (MIC: 2 µg/mL) | 3.0 |
Target-specific assays : Use kinase profiling or receptor-binding assays to distinguish off-target effects .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .
Advanced: What advanced techniques are recommended for structural characterization?
- X-ray crystallography : Resolves bond lengths and angles (e.g., planar oxadiazole ring with C=N bond length ~1.30 Å ).
- Multidimensional NMR : Assigns proton environments (e.g., aniline NH₂ at δ 5.2–5.5 ppm) and confirms regiochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₁₃N₃O₂ requires m/z 267.28) .
Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetics?
Q. Methodology :
- ADMET prediction : Use tools like SwissADME to optimize LogP (target: 2–3), polar surface area (<140 Ų), and metabolic stability .
- Molecular dynamics simulations : Assess binding persistence in target proteins (e.g., EGFR kinase) over 100-ns trajectories .
- Quantum mechanical calculations : Calculate electrostatic potential maps to guide substituent placement for hydrogen bonding .
Advanced: What experimental approaches resolve conflicting solubility data in polar vs. nonpolar solvents?
- Hansen solubility parameters : Determine optimal solvents via HSPiP software, correlating with experimental solubility profiles .
- Co-solvency studies : Blend ethanol (polar) with dichloromethane (nonpolar) to balance solubility and crystallization .
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers (e.g., PBS at pH 7.4) to identify formulation challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
